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Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with applications in preclinical research,

particularly in cell imaging and as a photothermal agent. Its emission in the NIR spectrum

(around 825 nm) offers significant advantages for biological imaging, including deeper tissue

penetration and reduced autofluorescence from cells and tissues compared to traditional visible

light fluorophores. These characteristics make IR-825 a valuable tool for in vitro and in vivo

studies. This document provides detailed application notes and protocols for the use of IR-825
in cell imaging, with a focus on determining optimal concentrations and methodologies for

achieving high-quality fluorescence microscopy results.
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Property Value Notes

Molecular Weight ~904.34 g/mol [1]

Excitation Maximum ~780-808 nm
Dependent on the solvent and

local environment.[1]

Emission Maximum ~825 nm
Can be influenced by the

cellular environment.

Solubility
Soluble in DMSO (4.55 mg/mL

or ~5.52 mM)

Use of fresh, anhydrous

DMSO is recommended for

preparing stock solutions.[1]

Recommended Working Concentrations and Incubation
Times
The optimal concentration of IR-825 for cell imaging is highly dependent on the cell type, cell

density, and the specific imaging instrumentation. It is crucial to perform a concentration

titration to find the best balance between signal intensity and potential cytotoxicity.
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Parameter Recommended Range Notes

Working Concentration 1 - 10 µM

This is a suggested starting

range based on similar near-

infrared dyes.[2] A titration

experiment is essential to

determine the optimal

concentration for your specific

cell line and experimental

setup.

Incubation Time 15 - 60 minutes

Shorter incubation times are

generally preferred to minimize

cytotoxicity.[2] The optimal

time should be determined

empirically.

Imaging Temperature 37°C

For live-cell imaging,

maintaining physiological

conditions is critical.

Experimental Protocols
Protocol 1: Preparation of IR-825 Stock and Working
Solutions
This protocol describes the preparation of a stock solution and subsequent working solutions of

IR-825 for cell imaging experiments.

Materials:

IR-825 dye

Anhydrous Dimethyl Sulfoxide (DMSO)

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Microcentrifuge tubes
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Vortex mixer

Procedure:

Stock Solution Preparation (1 mM):

1. Allow the vial of IR-825 to equilibrate to room temperature before opening.

2. Prepare a 1 mM stock solution by dissolving the appropriate amount of IR-825 in high-

quality, anhydrous DMSO. For example, to prepare 1 mL of a 1 mM solution, dissolve

approximately 0.904 mg of IR-825 in 1 mL of DMSO.

3. Vortex the solution thoroughly until the dye is completely dissolved.

4. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

5. Store the stock solution at -20°C, protected from light.[1]

Working Solution Preparation (e.g., 5 µM):

1. On the day of the experiment, thaw an aliquot of the 1 mM IR-825 stock solution.

2. Prepare the desired working concentration by diluting the stock solution in pre-warmed

(37°C), serum-free cell culture medium or PBS. For example, to prepare 1 mL of a 5 µM

working solution, add 5 µL of the 1 mM stock solution to 995 µL of medium/PBS.

3. Vortex the working solution gently before use.

Protocol 2: Live-Cell Staining and Imaging with IR-825
This protocol provides a general procedure for staining live cells with IR-825 for fluorescence

microscopy.

Materials:

Cells cultured in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

IR-825 working solution (prepared as in Protocol 1)
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Pre-warmed, complete cell culture medium (phenol red-free medium is recommended to

reduce background fluorescence)

Pre-warmed PBS

Fluorescence microscope equipped for NIR imaging (with appropriate excitation and

emission filters)

Environmental chamber for maintaining 37°C and 5% CO2 during imaging

Procedure:

Cell Preparation:

1. Culture cells to the desired confluency in an imaging-compatible vessel.

2. Ensure the cells are healthy and adherent before staining.

Staining:

1. Aspirate the culture medium from the cells.

2. Gently wash the cells once with pre-warmed PBS.

3. Add the freshly prepared IR-825 working solution to the cells, ensuring the entire cell

monolayer is covered.

4. Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO2. The

optimal incubation time should be determined empirically.[2]

Washing:

1. After incubation, aspirate the IR-825 staining solution.

2. Wash the cells two to three times with pre-warmed, complete cell culture medium to

remove any unbound dye.

Imaging:
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1. Add fresh, pre-warmed, phenol red-free culture medium to the cells for imaging.

2. Place the imaging vessel on the microscope stage within an environmental chamber set to

37°C and 5% CO2.

3. Use a laser line appropriate for NIR excitation (e.g., ~780 nm) and a corresponding

emission filter (e.g., a long-pass filter starting from ~810 nm).

4. Adjust the laser power, exposure time, and detector gain to achieve a good signal-to-noise

ratio while minimizing phototoxicity.

5. Acquire images. For time-lapse imaging, determine the optimal frequency of acquisition

based on the biological process under investigation.

Protocol 3: Cytotoxicity Assay for Determining Optimal
IR-825 Concentration
To ensure that the imaging conditions are not adversely affecting cell health, it is recommended

to perform a cytotoxicity assay.

Materials:

Cells of interest

96-well clear-bottom black plates

IR-825

Cell viability assay kit (e.g., MTT, PrestoBlue, or a live/dead staining kit)

Plate reader or fluorescence microscope

Procedure:

Cell Seeding:

1. Seed cells into a 96-well plate at a density that will ensure they are in the exponential

growth phase at the time of the assay.
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2. Incubate the plate overnight to allow the cells to adhere.

Treatment:

1. Prepare a serial dilution of IR-825 in complete culture medium to cover a range of

concentrations (e.g., 0.1 µM to 50 µM).

2. Remove the medium from the cells and add the different concentrations of IR-825. Include

a vehicle control (medium with the same concentration of DMSO as the highest IR-825
concentration) and an untreated control.

3. Incubate the cells for a duration relevant to your imaging experiments (e.g., 1-4 hours).

Viability Assessment:

1. After the incubation period, wash the cells with PBS.

2. Perform a cell viability assay according to the manufacturer's instructions.

3. Measure the output (e.g., absorbance or fluorescence) using a plate reader.

Data Analysis:

1. Normalize the results to the untreated control cells (representing 100% viability).

2. Plot cell viability against the IR-825 concentration to determine the concentration range

that does not induce significant cytotoxicity.

Visualizations
Experimental Workflow for Live-Cell Imaging with IR-825
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Caption: Workflow for staining and imaging live cells with IR-825.
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Conceptual Signaling Pathway for IR-825 in
Photothermal Therapy
While IR-825 is often used as a general fluorescent marker, its application in photothermal

therapy (PTT) involves a specific mechanism of action upon laser irradiation.

Cancer Cell
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Cellular Stress

Apoptosis / Necrosis
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Click to download full resolution via product page

Caption: Mechanism of IR-825 mediated photothermal therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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